Nickel(II) cyanide tetrahydrate is an inorganic compound with the chemical formula Ni(CN)₂·4H₂O. It appears as a light green solid and is primarily known for its use in various industrial applications, particularly in metallurgy and electroplating. The compound consists of nickel ions coordinated with cyanide ions and water molecules, making it a complex inorganic compound. The molecular weight of nickel(II) cyanide tetrahydrate is approximately 182.79 g/mol, and it has a melting point of around 200°C, at which it decomposes into nickel and cyanogen gas .
Nickel(II) cyanide tetrahydrate is a highly toxic compound.
These reactions highlight the compound's versatility in forming complexes and its potential hazards due to the release of toxic gases upon decomposition .
Nickel(II) cyanide tetrahydrate exhibits significant biological activity, particularly in terms of toxicity. Nickel compounds, including this tetrahydrate, have been associated with various health effects such as allergic reactions and potential carcinogenicity. Research indicates that exposure to nickel can disrupt protein responses in human epithelial cells, leading to adverse biochemical pathways. The compound is insoluble in most solvents, which may limit its bioavailability but does not mitigate its toxic effects when exposure occurs .
The synthesis of nickel(II) cyanide tetrahydrate typically involves the following steps:
An alternative method involves heating the tetrahydrate at approximately 140°C to yield anhydrous nickel(II) cyanide .
Nickel(II) cyanide tetrahydrate has several industrial applications:
These applications leverage the unique properties of the compound, particularly its ability to form stable complexes with other ions and molecules .
Studies on interaction mechanisms indicate that nickel(II) cyanide tetrahydrate can form complexes with various biological molecules. Its interactions may influence biochemical pathways, particularly those related to metal ion transport and enzyme activity. Additionally, environmental factors such as pH can affect its solubility and reactivity, influencing its biological availability and toxicity .
Several compounds are structurally or chemically similar to nickel(II) cyanide tetrahydrate. These include:
| Compound | Chemical Formula | Solubility | Toxicity Level |
|---|---|---|---|
| Nickel(II) Cyanide Tetrahydrate | Ni(CN)₂·4H₂O | Insoluble in water | High |
| Nickel(I) Cyanide | Ni(CN) | Insoluble | Moderate |
| Cobalt(II) Cyanide | Co(CN)₂·nH₂O | Soluble in ammonium carbonate | High |
| Copper(I) Cyanide | CuCN | Insoluble | Moderate |
Uniqueness of Nickel(II) Cyanide Tetrahydrate: Unlike some other cyanides that may be more soluble or less toxic, nickel(II) cyanide tetrahydrate is characterized by its specific hydration state and complex formation capabilities, making it particularly valuable in electroplating applications while also posing significant health risks due to its toxicity .
The historical development of nickel cyanide chemistry can be traced to the broader emergence of coordination chemistry in the late 19th and early 20th centuries. The initial investigations into nickel cyanide complexes were fundamentally linked to the systematic study of transition metal coordination compounds, which gained significant momentum following the pioneering work in coordination theory. Early researchers discovered that nickel(II) ions readily formed precipitates when combined with cyanide ions in aqueous solution, leading to the formation of the distinctive green solid that would later be identified as nickel(II) cyanide tetrahydrate. These early observations established the foundation for understanding the unique coordination behavior of nickel in cyanide environments.
The systematic investigation of nickel cyanide complexes revealed remarkable complexity in their formation and stability. Researchers observed that the addition of two equivalents of sodium or potassium cyanide to solutions containing nickel(II) ions resulted in the precipitation of the tetrahydrate form. Furthermore, early studies demonstrated that this precipitate could be redissolved in excess cyanide solution, forming the tetracyanonickelate(II) complex with characteristic yellow coloration. These fundamental observations provided the first insights into the dynamic equilibria that govern nickel cyanide chemistry and established the theoretical framework for subsequent investigations.
Historical accounts from the early 20th century document the isolation of various nickel cyanide salts, including the potassium salt of a unique nickel(I) complex. Bellucci's work in 1914 represented a significant milestone in this field, as he successfully determined the empirical stoichiometry of potassium tricyanonickelate through detailed elemental analysis. This achievement demonstrated the sophisticated analytical capabilities that were being developed to characterize these complex coordination compounds and highlighted the intricate structural possibilities within nickel cyanide chemistry.
The structural characterization of nickel(II) cyanide tetrahydrate has undergone significant evolution as analytical techniques have advanced. Modern crystallographic studies have revealed that the compound adopts a layered structure that exhibits fascinating thermal expansion properties. The structural framework consists of square-grid-like layers where nickel centers are coordinated by cyanide ligands in a manner that creates two-dimensional connectivity. This layered architecture is fundamental to understanding the compound's unique physical properties and its behavior under varying temperature conditions.
Advanced neutron scattering and X-ray diffraction investigations have demonstrated that nickel(II) cyanide exhibits long-range structural order in only two dimensions, with no true periodicity perpendicular to its grid-like layers. This structural characteristic reflects the weakness of interlayer interactions and provides the foundation for the compound's remarkable negative thermal expansion behavior. The square-grid layers can vibrate essentially independently of one another, leading to the unusual phenomenon where the material's dimensions decrease with increasing temperature. These structural insights have fundamentally transformed our understanding of how molecular architecture influences macroscopic material properties.
The tetrahydrate form of nickel(II) cyanide presents additional structural complexity due to the incorporation of water molecules within the crystal lattice. Spectroscopic and thermal analysis studies have revealed that the water molecules are integral to the structural stability of the compound, with dehydration occurring at approximately 200°C to yield the anhydrous form. This temperature-dependent structural transition has important implications for both the synthesis and application of the compound, as it defines the thermal processing conditions that must be considered in materials applications.
Nickel(II) cyanide tetrahydrate occupies a unique position within the broader landscape of nickel coordination chemistry, serving as both a fundamental building block and a representative example of cyanide coordination behavior. The compound demonstrates the characteristic ability of nickel(II) to adopt square planar coordination geometries, which is facilitated by the strong field nature of the cyanide ligand. This coordination preference distinguishes nickel cyanide complexes from many other transition metal cyanides and contributes to their distinctive structural and electronic properties.
The coordination chemistry of nickel(II) cyanide tetrahydrate is further characterized by its ability to participate in complex formation reactions that generate higher-order coordination compounds. The dissolution of the compound in potassium cyanide solution produces the tetracyanonickelate(II) complex, demonstrating the facility with which additional cyanide ligands can be accommodated within the nickel coordination sphere. This behavior illustrates the dynamic nature of nickel cyanide coordination chemistry and highlights the potential for generating diverse structural motifs through controlled synthetic conditions.
Within the context of modern coordination chemistry, nickel(II) cyanide tetrahydrate represents an important example of how simple binary compounds can serve as precursors to complex extended structures. The compound's ability to form cyanide-bridged networks with other metal centers has been exploited in the synthesis of multimetallic coordination polymers and framework materials. These extended structures often exhibit magnetic, optical, or sorption properties that are not present in the parent nickel cyanide compound, demonstrating the value of understanding fundamental coordination behavior as a foundation for materials design.
The significance of nickel(II) cyanide tetrahydrate in contemporary materials science research extends far beyond its role as a simple coordination compound. The compound has emerged as a key component in the development of advanced materials that exhibit negative thermal expansion, a property of considerable technological importance. Negative thermal expansion materials are essential for applications requiring dimensional stability over wide temperature ranges, including precision optical instruments, electronic devices, and aerospace components.
Recent research has demonstrated that nickel(II) cyanide and related compounds can be incorporated into framework structures that exhibit tunable thermal expansion properties. The compound ZnNi(CN)₄, which contains both zinc and nickel cyanide units, has been shown to exhibit pronounced negative thermal expansion behavior with coefficients that can be modulated through structural design. These findings highlight the potential for using nickel(II) cyanide tetrahydrate as a building block for creating materials with precisely controlled thermal properties.
The materials science significance of nickel(II) cyanide tetrahydrate is further enhanced by its role in the development of porous coordination polymers and metal-organic frameworks. These materials represent a rapidly growing class of compounds with applications in gas storage, separation, catalysis, and sensing. The strong bonding nature and high directionality of the cyanide ligand enable the rational design of robust extended networks with predictable structural features. The incorporation of nickel(II) centers into these frameworks provides opportunities for introducing magnetic functionality and redox activity that can be exploited in various technological applications.
The synthetic methodology for preparing nickel(II) cyanide tetrahydrate has evolved significantly since its initial discovery, reflecting advances in both theoretical understanding and practical techniques. Early synthetic approaches were primarily based on simple precipitation reactions involving nickel(II) salts and alkali metal cyanides. These methods, while effective for producing the compound, often resulted in products of variable purity and crystallinity, limiting their utility for detailed structural and property studies.
Modern synthetic approaches have been developed that provide greater control over product quality and crystallinity. The controlled addition of cyanide solutions to nickel(II) salt solutions under carefully regulated pH and temperature conditions has been shown to yield high-quality crystalline products suitable for advanced characterization studies. These improved synthetic protocols have been essential for enabling the detailed structural studies that have revealed the compound's unique thermal expansion properties and layered architecture.
The development of specialized synthetic techniques has also enabled the preparation of nickel(II) cyanide tetrahydrate with controlled morphology and particle size. These advances have been particularly important for applications requiring specific physical forms of the compound, such as thin films or nanocrystalline materials. The ability to control the physical characteristics of the synthesized material has opened new possibilities for incorporating nickel(II) cyanide tetrahydrate into advanced materials systems and devices.
Historical patents and technical literature document the development of synthetic approaches for preparing nickel cyanide complexes with acetylene and other small molecules. These specialized synthetic methods have revealed the remarkable reactivity of nickel cyanide compounds and their potential for forming unusual coordination complexes with industrial relevance. The evolution of these synthetic approaches reflects the growing understanding of nickel cyanide chemistry and its potential for generating materials with unique properties and applications.
Nickel(II) cyanide tetrahydrate exhibits the molecular formula C₂H₈N₂NiO₄, representing a coordination compound where the nickel(II) ion is associated with two cyanide ligands and four water molecules of hydration [2] [3]. The compound has a molecular weight of 182.789 grams per mole, with the anhydrous form possessing a molecular weight of 110.73 grams per mole [5] [15]. The structural representation can be expressed as Ni(CN)₂·4H₂O, where the central nickel ion maintains a +2 oxidation state [4] [34].
The compound presents as a light green crystalline powder with a characteristic appearance that distinguishes it from other nickel compounds [2] [21]. The molecular structure incorporates a square planar geometry around the nickel center, coordinated by two cyanide ligands, with four water molecules associated through hydrogen bonding interactions . The canonical Simplified Molecular Input Line Entry System representation is documented as [C-]#N.[C-]#N.O.O.O.O.[Ni+2], which illustrates the ionic nature of the compound with discrete cyanide anions and a nickel(II) cation [2] [5].
The elemental composition analysis reveals carbon content of 13.14%, hydrogen content of 4.41%, nitrogen content of 15.33%, nickel content of 32.11%, and oxygen content of 35.01% [4] [34]. This composition data confirms the tetrahydrate nature of the compound and provides verification of the molecular formula through quantitative elemental analysis.
According to International Union of Pure and Applied Chemistry naming conventions, the compound is officially designated as nickel(2+);dicyanide;tetrahydrate [2] [5] [21]. This systematic nomenclature clearly indicates the oxidation state of the nickel ion as +2, identifies the presence of two cyanide ligands, and specifies the hydration state with four water molecules [3]. The IUPAC naming system follows established protocols for coordination compounds where the metal ion oxidation state is indicated in Roman numerals within parentheses.
Historical nomenclature for this compound includes several alternative names that have been used in scientific literature and commercial applications. The compound has been referred to as nickel dicyanide tetrahydrate, emphasizing the presence of two cyanide groups [4] [6] [34]. Additionally, it has been designated as nickel(II) cyanide 4-water or simply nickel cyanide 4-water in various technical documents [4]. Commercial suppliers have also employed the designation nickel dicyanide tetrahydrate to describe this material [2] [5].
The systematic naming approach ensures clarity in chemical communication while the historical names provide continuity with established literature. The prefix "di-" in dicyanide indicates the presence of two cyanide ligands, while the numerical designation "4-water" or "tetrahydrate" specifies the exact hydration state [4] [34]. These naming conventions facilitate accurate identification and prevent confusion with other nickel cyanide compounds having different hydration states.
Nickel(II) cyanide tetrahydrate crystallizes in a complex structure that can be characterized through various crystallographic parameters. The compound exhibits a melting point of 200°C with simultaneous dehydration, indicating thermal decomposition accompanied by water loss [2] [5] [8]. The crystal system and specific space group parameters for this compound require detailed X-ray crystallographic analysis for complete characterization.
Related nickel cyanide structures provide insight into potential crystallographic arrangements. Crystallographic studies of similar compounds reveal that tetracyanonickelate complexes often adopt specific symmetry arrangements [10] [22]. For instance, related nickel cyanide structures have been documented with triclinic crystal systems and specific space groups such as P1̄ [35] [36]. These structural investigations demonstrate that nickel cyanide compounds can form extended coordination networks with varying degrees of structural complexity.
The crystallographic identification of nickel(II) cyanide tetrahydrate involves analysis of unit cell parameters, space group symmetry, and atomic coordinates. Advanced characterization techniques including single crystal X-ray diffraction provide definitive structural information [22] [35]. The compound's green coloration and crystalline morphology serve as preliminary identification criteria, while precise crystallographic parameters require instrumental analysis for complete structural elucidation.
Nickel(II) cyanide tetrahydrate is assigned the Chemical Abstracts Service Registry Number 13477-95-7, which serves as the primary identifier for this specific hydrated form [2] [3] [5]. This registry number distinguishes the tetrahydrate from the anhydrous nickel cyanide, which carries the separate registry number 557-19-7 [14] [29]. The distinction between these registry numbers is crucial for accurate chemical identification and procurement.
The compound is classified under the European Community Number 209-160-8, providing regulatory identification within European chemical databases [15] [26] [29]. The MDL Number MFCD00049490 serves as an additional database identifier used in various chemical information systems [2] [5] [15]. These multiple identification numbers ensure comprehensive database coverage and facilitate cross-referencing between different chemical information systems.
Additional database classifications include the PubChem Compound Identifier 71317429, which provides access to extensive chemical property data [2] [5]. The InChI Key VHHVAACTKRUWEK-UHFFFAOYSA-N offers a unique structural identifier that enables precise chemical structure searching across databases [2] [5]. The compound is also classified under UN Number 1653 for transportation purposes, reflecting its classification as a toxic material requiring special handling procedures [8] [29].
| Database System | Identifier | Classification Type |
|---|---|---|
| Chemical Abstracts Service | 13477-95-7 | Registry Number |
| European Community | 209-160-8 | EC Number |
| MDL Database | MFCD00049490 | MDL Number |
| PubChem | 71317429 | Compound Identifier |
| InChI System | VHHVAACTKRUWEK-UHFFFAOYSA-N | InChI Key |
| United Nations | 1653 | Transport Classification |
The nickel cyanide hydrate family encompasses several distinct compounds with varying degrees of hydration. Nickel cyanide monohydrate, with the molecular formula Ni(CN)₂·H₂O, represents a lower hydration state compared to the tetrahydrate form [19]. This monohydrate compound carries the CAS Registry Number 20427-77-4 and exhibits a molecular weight of 128.74 grams per mole [19]. The structural differences between the mono- and tetrahydrate forms result in distinct physical and chemical properties.
Anhydrous nickel dicyanide, represented by the formula Ni(CN)₂, serves as the base compound from which the hydrated forms are derived [6] [12] [14]. The anhydrous material has a molecular weight of 110.73 grams per mole and is characterized by a gray-green solid appearance [6]. The dehydration of nickel(II) cyanide tetrahydrate at elevated temperatures yields this anhydrous form, with the transformation occurring at approximately 140°C [6].
Complex nickel cyanide structures include tetracyanonickelate compounds, which form extended coordination networks [10] [31]. These compounds, such as potassium tetracyanonickelate and sodium tetracyanonickelate, incorporate the [Ni(CN)₄]²⁻ anion as a fundamental structural unit [10]. The tetracyanonickelate ion exhibits square planar geometry with nickel-carbon distances of approximately 1.87 Å and carbon-nitrogen distances of 1.16 Å [10].
| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Hydration State |
|---|---|---|---|---|
| Nickel(II) cyanide tetrahydrate | C₂H₈N₂NiO₄ | 13477-95-7 | 182.789 | Tetrahydrate |
| Nickel cyanide monohydrate | C₂H₂N₂NiO | 20427-77-4 | 128.74 | Monohydrate |
| Nickel dicyanide anhydrous | C₂N₂Ni | 557-19-7 | 110.73 | Anhydrous |
| Potassium tetracyanonickelate | K₂[Ni(CN)₄] | Various | Variable | Complex salt |
Nickel(II) cyanide tetrahydrate exhibits a complex layered crystal structure that differs from simple ionic lattices due to the presence of coordination polymers and extensive hydrogen bonding networks [1]. The compound forms polymeric structures consisting of alternating layers of nickel cyanide frameworks and interlamellar water molecules [2]. While specific unit cell parameters for the pure tetrahydrate form were not definitively identified in the literature, related nickel cyanide hydrates provide insight into the structural framework.
The sesquihydrate form, nickel(II) cyanide 1.5-hydrate (Ni(CN)₂·3/2H₂O), demonstrates buckled nickel cyanide layers with alternating square-planar Ni(CN)₄ and pseudo-octahedral Ni(NC)₄(OH₂) coordination environments [2]. This structural motif provides a foundation for understanding the tetrahydrate arrangement, where additional water molecules occupy interlamellar spaces and participate in extensive hydrogen bonding networks.
Crystal structure determinations of related tetracyanonickelate complexes reveal orthorhombic and monoclinic crystal systems as common structural types [3]. For instance, the coordination polymer [{[Ni(cyclam)][Ni(CN)₄]}·2H₂O]ₙ crystallizes with specific lattice parameters that demonstrate the typical layered arrangement of nickel cyanide frameworks [3] [4].
The coordination geometry around nickel(II) centers in nickel(II) cyanide tetrahydrate involves two distinct environments that contribute to the overall polymeric structure [1] [5]. The primary structural unit consists of square-planar [Ni(CN)₄]²⁻ complexes, where the nickel(II) ion adopts a diamagnetic low-spin d⁸ configuration [5] [6].
In the square-planar tetracyanonickelate units, the nickel atom is coordinated by four carbon atoms from cyanide ligands arranged in a perfect square geometry with D₄ₕ symmetry [7] [8]. The Ni-C bond lengths in these square-planar units measure approximately 1.87 Å, while the C-N bond lengths are approximately 1.16 Å [7] [9]. This coordination arrangement results from the strong field nature of cyanide ligands, which induces electron pairing and favors the square-planar geometry over tetrahedral alternatives [5] [6].
The second type of nickel coordination environment involves pseudo-octahedral geometries where nickel centers are coordinated by both cyanide ligands and water molecules [1] [2]. These octahedral nickel centers typically coordinate to four bridging cyanide nitrogen atoms and two water molecules, creating Ni(NC)₄(OH₂)₂ units that link the square-planar tetracyanonickelate groups into extended polymeric networks [1].
The coordination bond lengths in the octahedral nickel environments show characteristic elongation compared to the square-planar units, with Ni-N distances ranging from 2.07 to 2.10 Å for bridging cyanide coordination [10] [3]. This geometrical distortion reflects the weaker field strength of nitrogen coordination compared to carbon coordination in cyanide ligands.
The tetrahydrate form of nickel(II) cyanide exhibits extensive hydrogen bonding networks that play crucial roles in crystal stability and structural organization [11] [12]. Water molecules in the structure participate in multiple hydrogen bonding interactions, acting as both donors and acceptors to create three-dimensional supramolecular networks [13] [3].
Primary hydrogen bonding interactions occur between coordinated water molecules and non-coordinated cyanide nitrogen atoms, forming O-H···N hydrogen bonds [13] [12]. These interactions are characterized by moderate to strong hydrogen bonding strengths, with typical O···N distances ranging from 2.8 to 3.2 Å [13]. The presence of multiple hydrate water molecules creates an extensive network of intermolecular hydrogen bonds that connect adjacent coordination polymer chains [12].
Secondary hydrogen bonding networks involve interactions between interlamellar water molecules and the cyanide framework [11]. These O-H···N hydrogen bonds serve to stabilize the layered structure and contribute to the overall structural integrity of the crystalline material [11]. The hydrogen bonding patterns demonstrate preferential interactions with terminal cyanide groups over bridging cyanide ligands, reflecting the different electronic environments of these coordination modes [12].
The water molecules also participate in water-water hydrogen bonding, creating clusters and chains of hydrogen-bonded water molecules within the interlamellar spaces [11]. These water-water interactions contribute to the thermal stability of the hydrated phases and influence the dehydration behavior of the material [11].
The fundamental structural motif in nickel(II) cyanide tetrahydrate consists of infinite polymeric layers with the general formula [Ni(H₂O)₂Ni(CN)₄]∞ [1] [11]. These layers represent two-dimensional coordination networks where square-planar tetracyanonickelate units are linked through octahedral nickel centers coordinated by water molecules and bridging cyanide ligands [1].
Within these polymeric layers, the tetracyanonickelate anions exhibit bridging functions, with two trans-positioned cyanide groups coordinating to adjacent nickel centers while the remaining two cyanide groups remain terminal [3] [14]. This coordination pattern results in the formation of infinite chains running in specific crystallographic directions, typically along high-symmetry axes such as or [15] [3].
The layer stacking arrangement involves alternating coordination polymer sheets separated by regions containing interlamellar water molecules [1] [11]. The interlayer spacing is determined by the hydrogen bonding interactions between the coordination framework and the water molecules, typically resulting in layer separations of 6-8 Å depending on the hydration state [11].
Different stacking polymorphs exist for nickel cyanide hydrates, designated as L₀, K, and L₁ phases depending on the number of interlamellar water molecules [11]. The tetrahydrate form likely corresponds to the L₁ phase with four water molecules per formula unit, exhibiting the maximum interlayer separation and the most extensive hydrogen bonding networks [11].
The wave-like arrangement of the Ni(CN)₄ nets within the layers creates channels and cavities that accommodate the water molecules [16]. This undulating topology maximizes the hydrogen bonding contacts between the framework and the hydrate water molecules while maintaining the structural integrity of the coordination polymer backbone [16].
The organization of water molecules in the interlamellar regions of nickel(II) cyanide tetrahydrate represents a complex three-dimensional arrangement governed by hydrogen bonding interactions with both the coordination framework and other water molecules [11] [12]. The four water molecules per formula unit occupy distinct crystallographic sites with different coordination environments and hydrogen bonding patterns [11].
Two water molecules typically coordinate directly to nickel centers in the octahedral coordination environments, serving as terminal ligands in the [Ni(H₂O)₂Ni(CN)₄]∞ polymeric chains [1] [11]. These coordinated water molecules participate in hydrogen bonding interactions with adjacent cyanide nitrogen atoms, creating interlayer connections that stabilize the layered structure [11].
The remaining two water molecules per formula unit occupy interlamellar positions where they form extensive hydrogen bonding networks [11] [12]. These non-coordinated water molecules act as bridges between adjacent layers, creating O-H···N hydrogen bonds with terminal cyanide groups and O-H···O hydrogen bonds with other water molecules [12].
The interlamellar water organization exhibits temperature-dependent behavior, with water molecules requiring significant activation energies (63-500 kJ/mol) to diffuse through the interlayer regions during dehydration processes [11]. This high activation energy reflects the strength of the hydrogen bonding networks and the confined geometry of the interlamellar spaces [11].
Crystallographic studies of related systems indicate that the interlamellar water molecules may exhibit positional disorder, particularly at elevated temperatures [11]. This disorder reflects the dynamic nature of the hydrogen bonding networks and the multiple possible orientations for water molecules within the confined interlamellar environment [11].